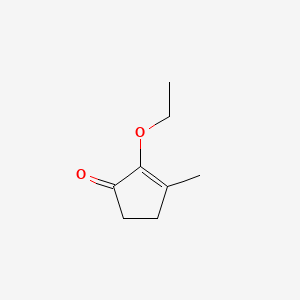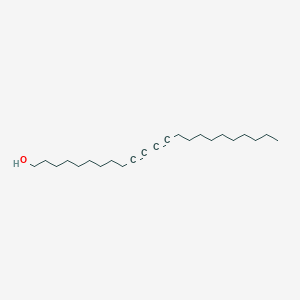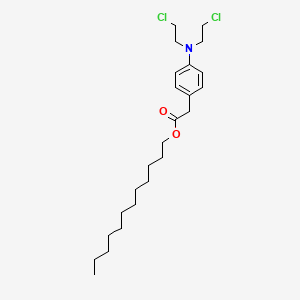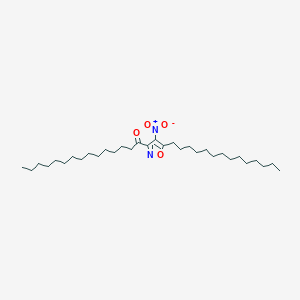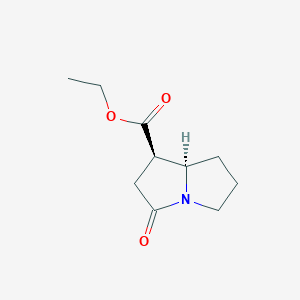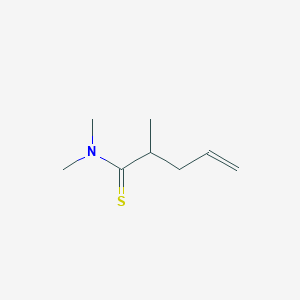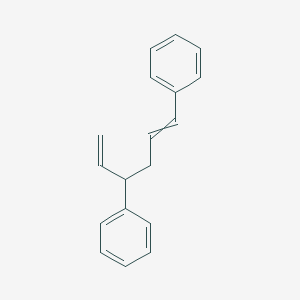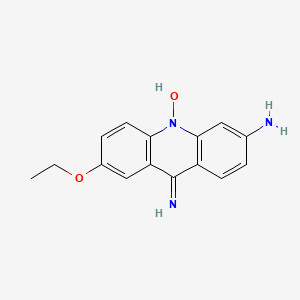
6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. The unique structure of this compound, featuring an amino group, an ethoxy group, and an imino group, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Acridine Core: Starting from a suitable precursor such as anthranilic acid, cyclization reactions can be employed to form the acridine core.
Functional Group Introduction: Subsequent steps involve introducing the amino, ethoxy, and imino groups through reactions such as nucleophilic substitution, reduction, and condensation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, employing catalysts to enhance reaction rates, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the imino group to an amine.
Substitution: Nucleophilic substitution reactions at the ethoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium ethoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol would depend on its specific application:
Molecular Targets: It may interact with DNA, inhibiting replication or transcription.
Pathways Involved: Could involve pathways related to cell cycle arrest or apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known dye used in cell biology.
Amsacrine: An anticancer agent with a similar acridine core.
Uniqueness
6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol’s unique combination of functional groups may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
CAS No. |
71863-62-2 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
7-ethoxy-10-hydroxy-9-iminoacridin-3-amine |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18(13)19/h3-8,17,19H,2,16H2,1H3 |
InChI Key |
OPICFYMYHUJRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3=C(C2=N)C=CC(=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



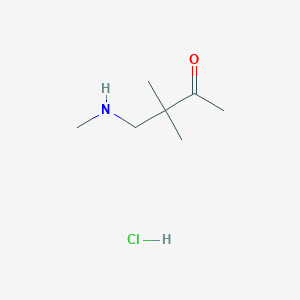
![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
